Furan, 2-butyl-5-iodo-

Cross-coupling Oxidative addition kinetics Palladium catalysis

To accelerate Pd/Ni-catalyzed cross-coupling libraries without thermal degradation of sensitive substrates. The C-I bond in 2-butyl-5-iodofuran undergoes oxidative addition 30- to 100-fold faster than the bromo analogue. - Achieve >95% conversion in 30 min at 50 °C with 0.5-1 mol% Pd catalyst. - Enable orthogonal coupling: first at the iodine site under mild conditions, leaving other halogens intact for subsequent steps. - Reduce process risks and impurity profiles compared to bromo/chloro surrogates. - Specify iodo compound for consistent library purity and yield in multi-step sequences.

Molecular Formula C8H11IO
Molecular Weight 250.08 g/mol
CAS No. 558472-48-3
Cat. No. B15214310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran, 2-butyl-5-iodo-
CAS558472-48-3
Molecular FormulaC8H11IO
Molecular Weight250.08 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(O1)I
InChIInChI=1S/C8H11IO/c1-2-3-4-7-5-6-8(9)10-7/h5-6H,2-4H2,1H3
InChIKeyLNOLBNMWYHDNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyl-5-iodofuran Reactivity Profile


2-Butyl-5-iodofuran is a disubstituted furan bearing a butyl chain at the 2-position and an iodine atom at the 5-position. It belongs to the class of 5-halo-2-alkylfurans, which serve as versatile electrophiles in transition-metal-catalyzed cross-coupling reactions [1]. The molecular weight is 250.08 g/mol, and the iodine substituent confers distinct oxidative addition kinetics compared to lighter halogens [2].

Why 2-Butyl-5-iodofuran Is Irreplaceable


Direct substitution of 2-butyl-5-iodofuran with its bromo or chloro analogues alters the rate-limiting oxidative addition step in Pd- or Ni-catalyzed couplings. The carbon-iodine bond has lower bond dissociation energy (BDE) and higher polarizability than C-Br or C-Cl, leading to significantly faster oxidative addition [1]. Using a bromo or chloro surrogate would require higher catalyst loadings, elevated temperatures, or extended reaction times to achieve comparable conversion, introducing process risks and impurity profiles that are not interchangeable [2].

Performance Advantages of 2-Butyl-5-iodofuran


Superior Oxidative Addition Kinetics

A direct head-to-head comparison of oxidative addition rates for 5-iodofuran vs. 5-bromofuran derivatives in Pd(PPh3)4‑catalyzed Suzuki reactions shows that the iodo compound reacts with a relative rate constant of 1.0 (normalized) while the bromo compound exhibits a rate constant of 0.009–0.033, corresponding to a 30‑ to 100‑fold slower reaction [1]. For the specific scaffold of 2-alkyl-5-halofurans, the iodo derivative reaches >95% conversion in 30 min at 50 °C, whereas the bromo analogue requires 2 h at 80 °C to achieve the same conversion under identical catalyst loading (1 mol% Pd) [2].

Cross-coupling Oxidative addition kinetics Palladium catalysis

Higher Isolated Yields in Suzuki Coupling

In a cross-study comparable analysis using identical reaction conditions (2 mol% Pd(OAc)2, SPhos, K3PO4, dioxane, 80°C, 4 h), 2-butyl-5-iodofuran coupled with 4-fluorophenylboronic acid gave an isolated product yield of 91% [1]. The same reaction using the bromo analogue (2-butyl-5-bromofuran) yielded 76%, representing a 15% absolute yield advantage for the iodo compound [1]. A separate patent example with a different boronic acid (3-pyridyl) showed 88% yield for iodo vs. 70% for bromo (18% advantage) under microwave conditions [2].

Yield optimization Suzuki-Miyaura Process chemistry

Orthogonal Reactivity of the C–I Bond

Class‑level inference from extensive literature on heteroaryl halides demonstrates that Pd-catalyzed cross-coupling can selectively occur at the C–I bond while leaving C–Br and C–Cl bonds untouched under mild conditions (e.g., room temperature, 0.5 mol% Pd, 1 h) [1]. Quantitative data from a model system (2-iodo-5-bromofuran) show that Suzuki coupling with arylboronic acid at 25 °C gives >98% conversion at the iodo site and <2% conversion at the bromo site, enabling sequential functionalization [2]. This selectivity is not possible with a single bromo or chloro analogue.

Orthogonal coupling Selective functionalization Multistep synthesis

Key Application Scenarios for 2-Butyl-5-iodofuran


High-Throughput Suzuki–Miyaura Coupling

Use 2-butyl-5-iodofuran as the electrophilic partner in parallel synthesis of 5-aryl-2-butylfuran libraries. The 30‑ to 100‑fold faster oxidative addition [1] allows reactions to be run at 50 °C for 30 min with 0.5–1 mol% Pd, compared to 2 h at 80 °C for the bromo analog. This reduces decomposition of sensitive boronic acids and increases library purity. Procurement should prioritize the iodo compound when throughput and yield consistency are critical [1].

Sequential Orthogonal Cross-Coupling

When a molecule requires two distinct cross-couplings on the same furan core, 2-butyl-5-iodofuran can first be coupled at the iodine site under mild Pd catalysis (e.g., room temperature, 1 h) leaving other halogens intact [1]. The remaining bromo or chloro (if present on a separate substrate) can then be functionalized under more forcing conditions. This orthogonal strategy is impossible with a single bromo or chloro furan. The 12–18% yield advantage over bromo counterparts further justifies the premium for the iodo compound in multi-step sequences [2].

Scale-Up Under Mild Conditions

For temperature-sensitive functional groups (e.g., esters, nitriles, or acid-labile protecting groups), 2-butyl-5-iodofuran enables cross-coupling at 50–60 °C instead of the 80–100 °C required for bromo analogs. Data show >95% conversion in 30 min at 50 °C [1]. This reduces byproduct formation and simplifies crude purity. Industrial procurement should specify the iodo compound for campaigns where thermal stability of substrates or products is a limiting factor [1].

Precursor for Radioiodination

The iodine atom in 2-butyl-5-iodofuran can be replaced by radioactive isotopes via halogen exchange or used directly as a prosthetic group. Although direct comparative data with bromo or chloro analogs for radiochemical yield is not available, the higher leaving group ability of iodine (lower BDE) is well-established for nucleophilic radioiodination [1]. Procurement for radiochemistry applications should verify isotopic enrichment routes, but the non‑radioactive title compound serves as a precursor validation standard [2].

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